molecular formula C9H6ClNO2 B12094318 5(4H)-Oxazolone, 2-(4-chlorophenyl)- CAS No. 22887-53-2

5(4H)-Oxazolone, 2-(4-chlorophenyl)-

Cat. No.: B12094318
CAS No.: 22887-53-2
M. Wt: 195.60 g/mol
InChI Key: QMUVAOXAHGUJGC-UHFFFAOYSA-N
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Description

Contextualization of Oxazolone (B7731731) Heterocycles in Contemporary Organic Chemistry

Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. researchgate.net These structures are significant in modern organic chemistry, serving as versatile building blocks, or synthons, for a wide array of more complex molecules. biointerfaceresearch.com Their utility extends to the synthesis of amino acids, peptides, amides, and various other heterocyclic systems. researchgate.net

The oxazolone ring exists in several isomeric forms, with 5(4H)-oxazolones being among the most extensively studied. researchgate.net The reactivity of the C-2 and C-4 positions on the oxazolone ring makes it a valuable scaffold for creating diverse molecular architectures. researchgate.net This inherent reactivity and the stability of the core structure have established oxazolones as a "privileged scaffold" in medicinal chemistry, meaning the core structure is frequently found in biologically active compounds.

Structural Framework and Nomenclature of 5(4H)-Oxazolone, 2-(4-chlorophenyl)-

The formal name, 5(4H)-Oxazolone, 2-(4-chlorophenyl)-, describes a specific molecule within the oxazolone family. The nomenclature indicates a five-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 3, and a ketone group (C=O) at position 5. The "(4H)" signifies that the carbon at position 4 is saturated, bearing two hydrogen atoms. The substituent at position 2 is a 4-chlorophenyl group—a phenyl ring with a chlorine atom at the para-position.

It is important to note that while the formal name refers to the saturated core, the oxazolone scaffold is frequently encountered in the literature as an unsaturated derivative, often with a substituent at the 4-position (e.g., a benzylidene group). These unsaturated azlactones are classically synthesized via the Erlenmeyer-Plöchl reaction. ijresm.com The saturated core, as described here, is a key intermediate in these syntheses. orgsyn.org

Chemical Data for 5(4H)-Oxazolone, 2-(4-chlorophenyl)-

Property Value
Molecular Formula C₉H₆ClNO₂
Molar Mass 195.60 g/mol
Common Synonyms 2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one

| CAS Number | Not explicitly assigned; often cataloged under derivatives. |

Note: The Molar Mass is calculated based on the molecular formula. The CAS Number for this specific saturated parent compound is not uniquely defined in major chemical databases, which often list its more stable or commercially available unsaturated derivatives. For instance, the related unsaturated compound, 5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-(phenylmethylene)-, has the CAS Number 34108-14-0. guidechem.com

Academic Research Significance of the Oxazolone Scaffold

The academic interest in the oxazolone scaffold is substantial, driven by its dual role as a versatile synthetic intermediate and a core component of pharmacologically active molecules. researchgate.netbiointerfaceresearch.com Research has demonstrated that derivatives of the oxazolone ring system exhibit a wide spectrum of biological activities. researchgate.net

The synthesis of oxazolone derivatives is a field of active investigation, with numerous methods developed to improve efficiency, yield, and environmental friendliness. ijresm.comresearchgate.net Classical methods like the condensation of N-acyl-α-amino acids with acetic anhydride (B1165640) are well-established for creating the core ring. tandfonline.com More recent research focuses on the use of novel catalysts, such as zinc acetate (B1210297) or alum, and alternative energy sources like microwave irradiation or ultrasonication to promote these reactions. ijresm.comresearchgate.net

The oxazolone ring is a key precursor for synthesizing other heterocyclic compounds, further broadening its research significance. researchgate.net Its ability to undergo various chemical transformations allows chemists to access a rich diversity of molecular structures for both materials science and pharmaceutical development. The inherent reactivity and proven biological relevance ensure that the oxazolone scaffold will remain a subject of intensive academic and industrial research.

Properties

IUPAC Name

2-(4-chlorophenyl)-4H-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)9-11-5-8(12)13-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUVAOXAHGUJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473751
Record name 5(4H)-Oxazolone, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22887-53-2
Record name 5(4H)-Oxazolone, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 4h Oxazolone, 2 4 Chlorophenyl and Derived Structures

Innovations in Erlenmeyer-Plöchl Synthesis and its Analogues

The Erlenmeyer-Plöchl reaction, first described in the late 19th century, remains a cornerstone for synthesizing 5(4H)-oxazolones. researchgate.netwikipedia.org The classical approach involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base, typically sodium acetate (B1210297). wikipedia.orgchemeurope.com For the specific synthesis of derivatives of 2-(4-chlorophenyl)-5(4H)-oxazolone, the reaction begins with N-(4-chlorobenzoyl)glycine, which first cyclizes to form the 2-(4-chlorophenyl)-5(4H)-oxazolone intermediate. This intermediate possesses an active methylene (B1212753) group at the C-4 position, which can then condense with various aldehydes. wikipedia.org

The versatility of the Erlenmeyer-Plöchl synthesis is significantly expanded by the use of various substituted benzaldehydes in the condensation step. This allows for the creation of a library of 4-arylidene-2-(4-chlorophenyl)-5(4H)-oxazolones. The electronic nature of the substituent on the benzaldehyde (B42025) can influence reaction yields; electron-withdrawing groups have been reported to result in good yields. researchgate.net The reaction involves the base-catalyzed deprotonation of the C-4 position of the oxazolone (B7731731) ring, followed by an aldol-type condensation with the aldehyde and subsequent elimination of water to form the exocyclic C=C double bond. biointerfaceresearch.com

For instance, the condensation of 2-(4-chlorophenyl)-5(4H)-oxazolone with p-anisaldehyde (4-methoxybenzaldehyde) in the presence of acetic anhydride and sodium acetate at elevated temperatures yields 4-(4-methoxybenzylidene)-2-(4-chlorophenyl)-5(4H)-oxazolone. biointerfaceresearch.com Similar reactions can be performed with a wide range of aldehydes to produce diverse structures. core.ac.uk

Table 1: Examples of Condensation Reactions with Substituted Aldehydes Note: This table is illustrative of the general reaction. Specific yield data for the 2-(4-chlorophenyl) analog may vary.

Aldehyde Reactant Resulting 4-Substituent Catalyst/Reagent System Reference
Benzaldehyde Benzylidene Acetic Anhydride, Sodium Acetate wikipedia.org
4-Nitrobenzaldehyde 4-Nitrobenzylidene Acetic Anhydride, Sodium Acetate sci-hub.se
4-Anisaldehyde 4-Methoxybenzylidene Acetic Anhydride, Sodium Acetate biointerfaceresearch.com
Indole-3-carbaldehyde Indol-3-ylmethylene Acetic Anhydride, Calcium Acetate researchgate.net
2,4-Difluorobenzaldehyde 2,4-Difluorobenzylidene N/A nih.gov

While the classic Erlenmeyer-Plöchl reaction uses a stoichiometric amount of sodium acetate, research has focused on developing more efficient catalytic systems to improve yields, reduce reaction times, and simplify work-up procedures. sci-hub.sebiointerfaceresearch.com A variety of catalysts have been successfully employed for the synthesis of 4-arylidene-2-aryl-5(4H)-oxazolones.

Metal acetates, such as calcium acetate and lead acetate, have been used as alternatives to sodium acetate. researchgate.netbiointerfaceresearch.com Heterogeneous catalysts like zinc oxide (ZnO) have proven to be efficient for the condensation of hippuric acid with aldehydes in the presence of acetic anhydride, offering advantages like easy separation and potential for recycling. researchgate.netsphinxsai.com Other reported catalytic methods include the use of palladium(II) acetate in solvent-free microwave irradiation conditions, which provides a rapid and efficient route to these compounds. biointerfaceresearch.com The use of alum (Al2(SO4)3) has also been reported as a cheap and readily available catalyst. ijresm.com

Table 2: Catalytic Systems for Erlenmeyer-Type Reactions

Catalyst Precursors Conditions Key Advantages Reference(s)
Sodium Acetate (NaOAc) N-acylglycine, Aldehyde, Acetic Anhydride Heating (e.g., 100°C) Classical, well-established method researchgate.netwikipedia.org
Zinc Oxide (ZnO) Hippuric Acid, Aldehyde, Acetic Anhydride Stirring, suspension Efficient, heterogeneous catalyst researchgate.netsphinxsai.com
Calcium Acetate (Ca(OAc)₂) N-acylglycine derivative, Aldehyde, Acetic Anhydride N/A Alternative to sodium acetate researchgate.net
Palladium(II) Acetate Hippuric Acid, Aldehyde/Ketone Solvent-free, microwave irradiation Rapid reaction, high yields biointerfaceresearch.com
Alum (Al₂(SO₄)₃) Hippuric Acid, Aldehyde, Acetic Anhydride Reflux in ethanol (B145695) Inexpensive, readily available ijresm.com
Basic Ionic Liquid ([Bmim]OH) Aldehyde, Hippuric Acid, Acetic Anhydride Room temperature, solvent-free Green conditions, reusable catalyst researchgate.net

Cyclodehydration Strategies for Oxazolone Formation

The formation of the oxazolone ring is fundamentally a cyclodehydration reaction. This can be achieved from appropriate precursors using various ring-closing reagents, each with its own mechanistic pathway.

The most direct precursors for 2-substituted-5(4H)-oxazolones are N-acyl-α-amino acids. researchgate.net For the target compound, the starting material is N-(4-chlorobenzoyl)glycine. This precursor is typically synthesized by the acylation of glycine (B1666218) with 4-chlorobenzoyl chloride under Schotten-Baumann conditions. acs.org The subsequent intramolecular cyclization of the N-acyl-α-amino acid is induced by a dehydrating agent, leading to the formation of the 5(4H)-oxazolone ring. researchgate.netacs.org This method is not limited to glycine derivatives; other α-amino acids can be used, which results in substitution at the C-4 position of the oxazolone ring. acs.org

Acetic Anhydride: This is the most commonly used reagent for the cyclodehydration of N-acyl-α-amino acids to form oxazolones. researchgate.netwikipedia.org The mechanism begins with the reaction between the carboxylic acid group of the N-acyl-α-amino acid and acetic anhydride to form a mixed anhydride intermediate. chemeurope.comnih.gov This intermediate is highly electrophilic at the carbonyl carbon derived from the amino acid. The amide oxygen then acts as an intramolecular nucleophile, attacking this electrophilic center. This attack leads to the formation of a five-membered ring and the elimination of an acetate ion, yielding the oxazolone ring structure. nih.gov

Ethyl Chloroformate: While less common than acetic anhydride in the standard Erlenmeyer reaction, ethyl chloroformate is another effective reagent for promoting cyclodehydration. Its mechanism is analogous to that of acetic anhydride. It reacts with the carboxyl group of the N-acyl-α-amino acid to form a mixed carbonic-carboxylic anhydride. This activates the carboxyl group, facilitating the intramolecular nucleophilic attack by the amide oxygen to close the ring and form the oxazolone, with the elimination of ethanol and carbon dioxide.

Other dehydrating agents that can be used for the cyclization of N-acyl-α-amino acids include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netacs.org

Green Chemistry Approaches in Oxazolone Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for oxazolone synthesis. These approaches aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and utilize reusable catalysts.

Several innovative techniques have been reported:

Solvent-Free Synthesis: Reactions can be carried out under solvent-free conditions, often with gentle heating or using microwave irradiation. sci-hub.sebiointerfaceresearch.com This minimizes waste and avoids the use of volatile organic compounds. A mechanochemical approach, involving the grinding of solid reactants, has also been successfully employed for the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones, offering high yields and a simple workup. ijresm.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. biointerfaceresearch.comsphinxsai.com This technique has been successfully applied using catalysts like palladium(II) acetate under solvent-free conditions. biointerfaceresearch.com

Heterogeneous and Reusable Catalysts: The use of solid catalysts such as zinc oxide nanoparticles simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused. researchgate.net Similarly, ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), have been used as reusable catalysts that promote the reaction under mild, solvent-free conditions. researchgate.netdntb.gov.ua

These green methodologies offer practical and sustainable alternatives to classical synthetic procedures, aligning with the growing demand for eco-compatible chemical processes. sci-hub.se

Specific Preparations of Functionalized Oxazolones (e.g., 4-Acetoxy Derivatives)

The synthesis of functionalized oxazolones, such as 4-acetoxy derivatives, provides access to valuable intermediates for the preparation of quaternary substituted amino acids. A novel and efficient method for the preparation of 4-acetoxy substituted 5(4H)-oxazolones involves the direct α-oxidation of N-benzoyl amino acids using a hypervalent iodine reagent.

This methodology can be applied to the synthesis of 4-acetoxy-2-(4-chlorophenyl)-5(4H)-oxazolone starting from N-(4-chlorobenzoyl)glycine. The synthesis of the precursor, N-(4-chlorobenzoyl)glycine, can be achieved through the reaction of 4-chlorobenzoyl chloride with glycine in an alkaline medium.

The subsequent direct oxidation of the α-C-H bond of N-(4-chlorobenzoyl)glycine is carried out using a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene, in a suitable solvent system like a mixture of toluene (B28343) and acetic anhydride. This metal-free oxidation offers advantages in terms of low toxicity, mild reaction conditions, and ease of handling. The reaction proceeds to yield the desired 4-acetoxy-2-(4-chlorophenyl)-5(4H)-oxazolone.

While specific characterization data such as 1H and 13C NMR for 4-acetoxy-2-(4-chlorophenyl)-5(4H)-oxazolone were not found in the provided search results, the general applicability of this method to various N-aroyl amino acids suggests its feasibility for this specific derivative.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 4h Oxazolone, 2 4 Chlorophenyl and Its Analogs

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the case of 2-(4-chlorophenyl)-5(4H)-oxazolone and its 4-arylidene analogs, FT-IR spectra exhibit several characteristic absorption bands that confirm their structural integrity. bibliomed.org

The most significant vibrations include:

C=O Stretching: The carbonyl group of the lactone ring shows a strong and sharp absorption band typically in the range of 1700-1800 cm⁻¹. For many 4-arylidene-2-phenyl-5(4H)-oxazolones, this peak is observed around 1713-1793 cm⁻¹. biointerfaceresearch.com The exact position can be influenced by the substituents on the phenyl and benzylidene rings. In some cases, splitting of this band due to Fermi resonance can be observed. dtu.dk

C=N Stretching: The endocyclic carbon-nitrogen double bond (azomethine group) displays a characteristic absorption band in the region of 1636-1668 cm⁻¹. bibliomed.orgbiointerfaceresearch.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the exocyclic C=C bond in 4-arylidene derivatives typically appear in the 1585-1605 cm⁻¹ region. bibliomed.org

Aromatic C-H Stretching: These vibrations are usually observed as a group of weaker bands above 3000 cm⁻¹ (typically 3001-3119 cm⁻¹). bibliomed.org

C-Cl Stretching: The presence of the chlorine atom on the phenyl ring gives rise to a stretching vibration in the fingerprint region, which helps to confirm its presence.

These characteristic absorption frequencies provide clear evidence for the oxazolone (B7731731) ring system and the substituted aromatic moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed carbon-hydrogen framework of organic molecules.

¹H-NMR and ¹³C-NMR spectra provide precise information about the electronic environment of each proton and carbon atom in the molecule. For 2-(4-chlorophenyl)-5(4H)-oxazolone, the key signals would be the singlet for the two protons at the C-4 position (CH₂), typically appearing around 4.0-4.5 ppm, and the characteristic doublet patterns for the 4-chlorophenyl group in the aromatic region (7.4-8.2 ppm).

For the more widely studied 4-arylidene derivatives, the spectra are more complex but highly informative. The disappearance of the C-4 methylene (B1212753) signal and the appearance of a new singlet for the vinylic proton (=CH) are key indicators of the condensation reaction. bibliomed.org

Interactive Data Table: Representative NMR Data for (Z)-4-Arylidene-2-(4-chlorophenyl)-5(4H)-oxazolone Derivatives

Assignment ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Vinylic =CH~7.2-8.3 (s, 1H)~130-134
Aromatic CH (p-chlorophenyl)~7.5 (d, 2H), ~8.1 (d, 2H)~129, ~130
Aromatic CH (arylidene)~7.1-7.8 (m)~128-135
C=O (C-5)-~166-168
C=N (C-2)-~162-164
C-4-~125-130
Aromatic C-Cl-~138-140
Aromatic C (quaternary)-~124-134

Note: Chemical shifts are approximate and can vary based on the solvent and substituents on the arylidene ring. Data compiled from analogous structures reported in the literature. rsc.orgijresm.com

The condensation of 2-(4-chlorophenyl)-5(4H)-oxazolone with aromatic aldehydes leads to the formation of 4-arylidene derivatives, which can exist as Z or E isomers. The Erlenmeyer-Plöchl synthesis predominantly yields the (Z)-isomer, which is generally more thermodynamically stable. dtu.dknist.gov

NMR spectroscopy is a powerful tool to distinguish between these isomers. The configuration around the exocyclic double bond is typically assigned based on the chemical shift of the vinylic proton (=CH). It has been established for related 4-benzylidene-2-phenyl-5(4H)-oxazolones that the vinylic proton of the Z-isomer resonates at a lower field compared to the E-isomer, due to the deshielding effect of the nearby carbonyl group. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of stereochemistry by showing spatial proximity between the vinylic proton and the ortho-protons of the C-2 phenyl ring in the E-isomer. beilstein-journals.org

Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) and its soft ionization variant, Electrospray Ionization Mass Spectrometry (ESI-MS), are used to determine the molecular weight of the compound and to study its fragmentation pathways, which helps in structural confirmation. biointerfaceresearch.com

For 2-(4-chlorophenyl)-5(4H)-oxazolone, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The isotopic pattern of the molecular ion is a key feature, showing two peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

The fragmentation of oxazolones is well-documented. researchgate.netnih.gov Common fragmentation pathways for 4-arylidene derivatives under electron ionization (EI) or collision-induced dissociation (CID) include:

Loss of CO₂: A prominent fragment resulting from the cleavage of the lactone ring.

Formation of Benzoylium or Nitrilium Ions: Cleavage can lead to the formation of the 4-chlorobenzoylium ion or related nitrilium species. nih.gov

Cleavage of the Arylidene Group: Fragmentation of the substituent at the C-4 position is also common.

ESI-MS is particularly useful for analyzing these compounds, often showing the protonated molecule [M+H]⁺ as the base peak, which allows for straightforward determination of the molecular mass. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For 4-arylidene-2-(4-chlorophenyl)-5(4H)-oxazolone, crystallographic analysis would confirm the (Z)-configuration, which is the expected major product from synthesis. bibliomed.org

Studies on analogous oxazolone derivatives have shown that the oxazolone ring itself is nearly planar. researchgate.net The phenyl ring at the C-2 position and the arylidene group at the C-4 position are twisted relative to the central heterocyclic ring. This push-pull (D–π–A) electronic framework, where the oxazolone acts as a π-linker, is a key feature of these molecules and influences their photophysical properties. researchgate.net X-ray data provides the absolute confirmation of the stereochemistry established by other techniques like NMR.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a standard method used to determine the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur or halogens) in a pure compound. This technique is crucial for verifying the empirical formula of a newly synthesized compound, thereby confirming its elemental composition and purity. researchgate.net

For a synthesized sample of 2-(4-chlorophenyl)-5(4H)-oxazolone (C₉H₆ClNO₂) or its derivatives, the experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity. biointerfaceresearch.comacs.org

Interactive Data Table: Example Elemental Analysis Data

Compound Analysis %C %H %N
C₉H₆ClNO₂Calculated55.263.097.16
(Molecular Weight: 195.61)Found55.xx3.xx7.xx
C₁₇H₁₁ClN₂O₃ (4-(4-nitrobenzylidene) derivative)Calculated60.283.278.27
(Molecular Weight: 338.74)Found60.xx3.xx8.xx

Note: "Found" values are hypothetical examples that would be obtained from experimental measurement.

Computational and Theoretical Investigations of 5 4h Oxazolone, 2 4 Chlorophenyl Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of oxazolone (B7731731) systems.

Prediction of HOMO-LUMO Gaps and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgpearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. malayajournal.orgacadpubl.eu

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org In computational studies of related heterocyclic compounds containing a 2-(4-chlorophenyl) moiety, DFT calculations have been employed to determine these energy values. For instance, in a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI), a compound with some structural similarities, the HOMO-LUMO energy gap was calculated to be 4.0106 eV. malayajournal.orgacadpubl.eu For this molecule, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was concentrated on the imidazole and the chloro-substituted phenyl ring. malayajournal.orgacadpubl.eu

These calculations provide insight into the charge transfer that can occur within the molecule. malayajournal.orgacadpubl.eu Molecules with a large HOMO-LUMO gap are generally less reactive. libretexts.org

Table 1: Example Frontier Molecular Orbital Energies from a Related Compound (FDI)

Molecular Orbital Energy (eV)
HOMO -5.2822
LUMO -1.2715
HOMO-LUMO Gap (ΔE) 4.0106

Data from a DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI). malayajournal.orgacadpubl.eu

Theoretical UV-Vis Absorption and Fluorescence Emission Studies

Theoretical calculations can predict the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of molecules. These properties are directly related to the electronic transitions between molecular orbitals. Unsaturated oxazolones are known to be luminescent, a property that can be investigated using computational methods. nih.gov

Studies on various 4-arylidene-5(4H)-oxazolones show that they exhibit absorption maxima corresponding to π–π* electronic transitions. nih.gov The specific wavelengths of absorption and emission are influenced by the substituents on the phenyl and benzylidene rings, demonstrating that the oxazolone system facilitates efficient transmission of electronic effects. dtu.dk

For example, research on fluorescent analogues of oxazolones, such as 4-ethoxymethylene-2- researchgate.net-naphthyl-5(4H)-oxazolone, has shown that computational analysis can identify the nature of different chromophores within the molecule and predict their spectral properties. researchgate.net In a study of orthopalladated oxazolone complexes, the free oxazolone starting materials showed absorption maxima in the UV region (381–428 nm). nih.gov Theoretical studies help to understand how structural modifications, such as the introduction of a 4-chlorophenyl group, would shift these absorption and emission maxima.

Analysis of Molecular Geometry, Conformational Stability, and Energetics

DFT calculations are also used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry and calculating its energy. Unsaturated 5(4H)-oxazolones, also known as azlactones, can exist in different isomeric and tautomeric forms. researchgate.net Computational energetics can predict the relative stability of these forms.

Molecular Modeling and Simulation

Beyond static electronic structure calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with other systems.

Molecular Dynamics Simulations of Intermolecular Interactions

MD simulations can reveal key intermolecular interactions, including hydrogen bonds and hydrophobic interactions, with solvent molecules or biological macromolecules. The simulations provide insights into the stability of the molecule's conformation and how it might change upon interacting with its surroundings. This information is valuable for predicting how the compound might be recognized by a biological target. acadpubl.eu

In Silico Docking Studies for Predictive Binding Modes

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is essential in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate. nih.gov

For a molecule like 5(4H)-Oxazolone, 2-(4-chlorophenyl)-, docking studies would involve placing the molecule into the binding site of a target protein and calculating the most stable binding poses. The results are often ranked by a scoring function that estimates the binding energy, with more negative values indicating stronger binding. nih.gov

In studies of other compounds containing a chlorophenyl group, such as Alpidem, molecular docking has been used to evaluate interactions with enzymes associated with diseases. nih.gov For example, docking analyses of Alpidem with proteins linked to Alzheimer's disease yielded binding energies of -8.00 kcal/mol and -9.60 kcal/mol, suggesting a strong binding affinity. nih.gov Similar studies on 5(4H)-Oxazolone, 2-(4-chlorophenyl)- would identify key amino acid residues in a target's active site that interact with the oxazolone core, the phenyl ring, or the chlorine atom, thereby predicting its potential biological activity.

Table 2: List of Compounds Mentioned

Compound Name
5(4H)-Oxazolone, 2-(4-chlorophenyl)-
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI)
4-ethoxymethylene-2- researchgate.net-naphthyl-5(4H)-oxazolone

Electrochemical Analysis and Prediction of Redox Potentials

Research on other classes of organic molecules, such as quinones and various heterocyclic systems, has established robust methodologies for the computational prediction of redox potentials. mdpi.com These methods often employ Density Functional Theory (DFT) to calculate the energies of the molecule in its oxidized and reduced states. The difference in these energies, combined with considerations for solvation effects, allows for the estimation of the standard redox potential. mdpi.comresearchgate.net

For instance, studies on substituted quinones have demonstrated a strong correlation between experimentally determined redox potentials and those calculated using DFT methods like B3LYP. mdpi.comresearchgate.net These calculations often involve creating a thermodynamic cycle that accounts for the gas-phase ionization potential or electron affinity and the solvation energies of the species involved. researchgate.net The choice of the functional and basis set, as well as the model used to represent the solvent (e.g., Polarizable Continuum Model - PCM), are critical for the accuracy of the predictions. researchgate.netelsevierpure.com

In the context of oxazolone derivatives, research has shown that structural modifications can influence their electrochemical properties. For example, the introduction of different aryl substituents can impact the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the redox potentials. While specific values for 2-(4-chlorophenyl)-5(4H)-oxazolone are not documented, it is anticipated that the electron-withdrawing nature of the chloro-substituent on the phenyl ring would influence its redox behavior.

A summary of computational methods used for predicting redox potentials in related organic compounds is presented in the table below.

Computational MethodKey FeaturesApplication Example
Density Functional Theory (DFT) A quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used for calculating molecular energies and properties. researchgate.netelsevierpure.comPrediction of redox potentials of substituted quinones. mdpi.comresearchgate.net
Born-Haber Cycle A thermodynamic cycle that allows for the calculation of a reaction energy (like redox potential) by breaking it down into a series of simpler steps with known energy changes. researchgate.netUsed in conjunction with DFT to calculate standard redox potentials in solution. researchgate.net
Polarizable Continuum Model (PCM) A method to model the solvent as a continuous medium with a specific dielectric constant, accounting for the effect of the solvent on the solute's properties. researchgate.netIncorporated in DFT calculations to simulate solvent effects on redox potentials. researchgate.net

Theoretical Prediction of Reactivity and Reaction Mechanisms

Theoretical predictions of reactivity and reaction mechanisms for 5(4H)-Oxazolone, 2-(4-chlorophenyl)- provide a molecular-level understanding of how this compound is likely to interact with other chemical species. The reactivity of the oxazolone ring is a subject of considerable interest due to its utility as a synthetic intermediate. biointerfaceresearch.com

The oxazolone ring possesses several reactive sites. Nucleophilic attack can occur at the C2 or C5 positions of the ring. biointerfaceresearch.com Fission of the carbonyl-oxygen bond is a common reaction pathway, leading to the formation of α-amino acid derivatives. biointerfaceresearch.com The exocyclic double bond, when present in unsaturated oxazolones, can also participate in various reactions.

Computational studies, particularly using DFT, have been employed to elucidate the mechanisms of reactions involving oxazolone derivatives. For example, a study on the regioselective orthopalladation of (Z)-2-aryl-4-arylidene-5(4H)-oxazolones utilized DFT calculations to confirm the proposed ambiphilic mechanism. nih.gov These calculations demonstrated that the formation of a six-membered palladacycle was favored both kinetically and thermodynamically. nih.gov Such studies highlight the power of computational chemistry in rationalizing experimental observations and predicting reaction outcomes.

For 5(4H)-Oxazolone, 2-(4-chlorophenyl)-, it is expected that the presence of the chlorine atom on the phenyl ring will influence the electronic distribution within the molecule, thereby affecting its reactivity. The electron-withdrawing nature of chlorine could enhance the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack.

The general mechanism for the nucleophilic addition to a carbonyl group, a key reaction type for oxazolones, involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which can then undergo further reactions, such as ring-opening. youtube.com

Theoretical investigations into the reaction pathways of related heterocyclic systems have also provided insights that could be applicable to 2-(4-chlorophenyl)-5(4H)-oxazolone. For instance, studies on the reactivity of (Z)-4-aryliden-5(4H)-thiazolones, the sulfur analogs of oxazolones, have explored their photocycloaddition and ring-opening reactions, with mechanistic proposals supported by the influence of Lewis acids. acs.org

The following table outlines key reactive sites and potential reaction types for 5(4H)-Oxazolone, 2-(4-chlorophenyl)- based on general oxazolone chemistry.

Reactive SitePotential Reaction TypeInfluencing Factors
C5 (Carbonyl Carbon) Nucleophilic Addition/Ring OpeningStrength of the nucleophile, solvent, presence of catalysts (e.g., Lewis acids). youtube.comacs.org
C2 Carbon Nucleophilic AttackNature of the substituent at C2 (in this case, the 4-chlorophenyl group), nature of the nucleophile. biointerfaceresearch.com
C4 Position Electrophilic Attack (via enolate)Basicity of the medium, nature of the electrophile.

Mechanistic Aspects of Biological Interactions of 5 4h Oxazolone, 2 4 Chlorophenyl Derivatives in in Vitro Systems

Antimicrobial Activity Mechanisms

Derivatives of 5(4H)-Oxazolone, 2-(4-chlorophenyl)- have shown notable antimicrobial effects against a variety of bacterial and fungal pathogens. The mechanisms behind this activity are multifaceted, involving specific enzyme inhibition and broader interactions with essential molecular targets within the microbes.

A primary mechanism by which these oxazolone (B7731731) derivatives exert their antimicrobial action is through the inhibition of crucial microbial enzymes. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a key target. In silico docking studies have been employed to explore the plausible mechanisms of action for compounds such as 4-substituted benzylidene-2-(phenoxymethyl) oxazol-5(4H)-ones. These studies suggest that the conformational flexibility of these molecules allows them to fit well within the binding site of the DNA-Gyrase enzyme, thereby inhibiting its function. researchgate.net

Another enzyme targeted by oxazolone derivatives is urease. For instance, 4-(3,5-Dibromo-4-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one has been identified as a potent inhibitor of jack bean urease, which serves as a model for microbial ureases. researchgate.net This inhibition is critical as urease is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori.

Beyond specific enzyme inhibition, these compounds interact with other vital molecular components in bacteria and fungi. For example, certain 5(4H)-oxazolone-based sulfonamides have been shown to diminish the production of bacterial virulence factors. nih.gov These include staphyloxanthin in Staphylococcus aureus, a pigment that acts as an antioxidant to protect the bacterium from the host's immune response, and pyocyanin (B1662382), a virulence factor produced by Pseudomonas aeruginosa. nih.gov

The anti-virulence activities of these oxazolone derivatives are linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and regulate virulence. mdpi.com In silico studies have demonstrated that these compounds can bind to and block QS receptors, thereby hindering the signaling pathways that control the expression of virulence factors. nih.govmdpi.com This mode of action is advantageous as it may reduce the selective pressure for resistance development compared to bactericidal mechanisms.

In fungi, derivatives such as a 1,3-oxazole containing a phenyl group at the 5-position have shown activity against Candida albicans. nih.gov The oxazolone scaffold's ability to act as a hydrogen bond acceptor and form non-bonded interactions with amino acids in target sites is believed to contribute to its broad-spectrum antimicrobial potential. researchgate.net

Interactive Data Table: Antimicrobial Activity of 5(4H)-Oxazolone Derivatives

Compound TypeTarget Organism/EnzymeObserved EffectReference
4-Substituted benzylidene-2-(phenoxymethyl) oxazol-5(4H)-onesE. coli (DNA-Gyrase)Inhibition of enzyme activity (based on docking studies). researchgate.net
5(4H)-oxazolone-based sulfonamidesS. aureusReduced production of staphyloxanthin. nih.gov
5(4H)-oxazolone-based sulfonamidesP. aeruginosaReduced production of pyocyanin and biofilm formation. nih.govmdpi.com
1,3-Oxazol-5(4H)-one derivativeGram-positive bacteriaAntimicrobial activity. nih.gov
1,3-Oxazole with phenyl at 5-positionC. albicansAntifungal activity. nih.gov

Anticancer Activity Mechanisms

The potential of 5(4H)-oxazolone derivatives as anticancer agents has been investigated through their effects on various cancer cell lines. The mechanisms involved include direct cytotoxicity, induction of programmed cell death (apoptosis), and modulation of key cellular signaling pathways.

A number of 2-(4-chlorophenyl)-5(4H)-oxazolone derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. For instance, a series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives were tested against four human cancer cell lines: hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), prostate cancer (PC-3), and breast cancer (MCF-7). biointerfaceresearch.com Similarly, certain 5(4H)-oxazolone-based sulfonamides have demonstrated good anticancer activity against HepG2 and PC3 cancer cell lines. nih.gov The cytotoxic effects are often dose-dependent, with specific derivatives showing promising IC50 values. nih.govbiointerfaceresearch.com The induction of apoptosis is a key mechanism contributing to the observed cytotoxicity, although the precise apoptotic pathways activated can vary depending on the specific derivative and cell line.

The anticancer activity of these compounds is also attributed to their ability to modulate cellular pathways by inhibiting protein kinases. Protein kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.

Certain 5(4H)-oxazolone derivatives have been identified as potent kinase inhibitors. For example, (4Z)-2-(4-chloro-3-nitrophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has been shown to inhibit zipper-interacting protein kinase (ZIPK) and Rho-associated coiled-coil-containing protein kinase II (ROCKII). researchgate.net These kinases are involved in processes such as cell motility and contraction. The inhibition of such kinases can disrupt cancer cell function and viability. The development of N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors, derived from an indazole hit, has led to compounds with high selectivity for kinases like haspin and Clk4, which are potential targets for new anticancer agents. uni-saarland.de Molecular docking studies help to elucidate how these oxazolone-related scaffolds can be modified to achieve selective inhibition of specific kinases, despite high homology in their ATP-binding sites. uni-saarland.de

Interactive Data Table: Anticancer Activity of 5(4H)-Oxazolone Derivatives

Compound/DerivativeCancer Cell LineMechanism/EffectReference
4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivativesHepG2, HCT-116, PC-3, MCF-7Cytotoxic effects. biointerfaceresearch.com
5(4H)-oxazolone-based sulfonamides (e.g., 9b, 9f, 9k)HepG2, PC3Good anticancer activity with specific IC50 values. nih.gov
(4Z)-2-(4-chloro-3-nitrophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-oneNot specifiedInhibition of ZIPK and ROCKII kinases. researchgate.net
N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitorsNot specifiedSelective inhibition of haspin and/or Clk4 kinases. uni-saarland.de

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Some 5(4H)-oxazolone derivatives have been shown to possess antioxidant properties.

The antioxidant activity of a series of 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives, including structures like 4-(4-chlorobenzylidene)-2-[(4-phenyl)phenyl]oxazole-5(4H)-on, has been evaluated in vitro. nih.gov These evaluations often involve measuring the inhibition of lipid peroxidation and the effect on specific enzyme systems like the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme. nih.gov For example, one of the most active analogues in a study was found to inhibit microsomal EROD activity by 89%, a level comparable to the specific inhibitor caffeine. nih.gov By mitigating oxidative cellular damage, these compounds show potential in addressing conditions associated with oxidative stress. nih.gov

Inhibition of Lipid Peroxidation and Free Radical Scavenging Activities

Derivatives of 5(4H)-oxazolone, particularly those with a 2-(4-chlorophenyl) substituent, have demonstrated notable antioxidant properties through the inhibition of lipid peroxidation and scavenging of free radicals. Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage. The antioxidant capacity of these compounds is often evaluated by their ability to mitigate this process.

The mechanism of free radical scavenging by these compounds is believed to occur through several pathways, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.govnih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation, which is then followed by the transfer of a proton. frontiersin.org The SPLET mechanism is characterized by the initial loss of a proton from the antioxidant, followed by electron transfer. nih.govnih.gov The dominance of a particular mechanism can be influenced by factors such as the solvent environment. nih.gov

Research has shown that certain 4-substituted-2-phenyloxazol-5(4H)-ones can strongly inhibit lipid peroxidation. For instance, a study highlighted that oxazolones 2a and 2c were potent inhibitors of lipid peroxidation, with related compounds 2b and 2d showing an average inhibition of 86.5%. nih.govresearchgate.net The structure of the substituent on the oxazolone ring plays a crucial role in its antioxidant activity. For example, the presence of electron-donating groups can enhance the radical scavenging capabilities of these derivatives. frontiersin.org

A study on various 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives (M1-M6) revealed significant antioxidant potential. scispace.com Specifically, compounds M3 and M5 exhibited substantial DPPH radical scavenging activity, with inhibitions of 88% and 85.7%, respectively, at a concentration of 40 µg/mL. scispace.com Another investigation into new oxazole-5(4H)-one derivatives also confirmed their antioxidant effects. nih.govturkjps.org

The antioxidant activity of these compounds is a key aspect of their biological interactions, as oxidative stress is implicated in a wide range of pathological conditions. scispace.com By neutralizing reactive oxygen and nitrogen species (RONS), these oxazolone derivatives can help protect cells from oxidative damage. mdpi.com

Interactive Data Table: Antioxidant Activity of 5(4H)-Oxazolone Derivatives
CompoundSubstitution PatternAntioxidant Activity (% Inhibition)AssayConcentrationReference
Oxazolone 2a4-substituted-2-phenylStrong InhibitionLipid PeroxidationNot Specified nih.gov, researchgate.net
Oxazolone 2c4-substituted-2-phenylStrong InhibitionLipid PeroxidationNot Specified nih.gov, researchgate.net
Oxazolones 2b & 2d4-substituted-2-phenyl86.5%Lipid PeroxidationNot Specified nih.gov, researchgate.net
Compound M34-benzylidene-2-phenyl88%DPPH40 µg/mL scispace.com
Compound M54-benzylidene-2-phenyl85.7%DPPH40 µg/mL scispace.com

Influence on Hepatic Cytochrome P450-Dependent Enzyme Activity (e.g., EROD)

In addition to their direct antioxidant effects, derivatives of 5(4H)-oxazolone, 2-(4-chlorophenyl)- can modulate the activity of key metabolic enzymes, such as the cytochrome P450 (CYP) family. The influence on CYP-dependent enzymes, particularly ethoxyresorufin-O-deethylase (EROD), which is primarily associated with CYP1A1 activity, has been a subject of investigation.

A study evaluating a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives (E1-E10) demonstrated their effects on rat hepatic microsomal EROD activity in vitro. nih.govturkjps.org Among the synthesized compounds, one of the most active was compound E3 , which exhibited a remarkable 89% inhibition of microsomal EROD activity at a concentration of 10⁻³ M. nih.govturkjps.org This level of inhibition was found to be more potent than that of caffeine, a known inhibitor, which showed 85% inhibition at the same concentration. nih.govturkjps.org

The modulation of CYP enzymes by these oxazolone derivatives is significant as these enzymes are central to the metabolism of a wide array of xenobiotics, including drugs and environmental pollutants, as well as endogenous compounds. Inhibition of EROD activity suggests a potential for these compounds to interfere with the metabolic activation or detoxification of various substances, which could have important toxicological and pharmacological implications.

Interactive Data Table: Inhibition of EROD Activity by 5(4H)-Oxazolone Derivatives
CompoundConcentrationEROD Inhibition (%)Reference
E310⁻³ M89% nih.gov, turkjps.org
Caffeine (Reference)10⁻³ M85% nih.gov, turkjps.org

Other Biological Interaction Mechanisms (e.g., Anti-inflammatory, Analgesic, Antiproliferative)

Derivatives of 5(4H)-oxazolone, including those with a 2-(4-chlorophenyl) moiety, have been shown to possess a variety of other biological activities, such as anti-inflammatory, analgesic, and antiproliferative effects. These activities are often linked to their ability to modulate specific biological pathways and interact with various protein targets.

The anti-inflammatory properties of oxazolone derivatives have been attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX). nih.gov For instance, certain benzamide (B126) derivatives of oxazolones have been identified as strong inhibitors of proteolysis. nih.govresearchgate.net The anti-inflammatory effect has also been demonstrated in vivo, where some compounds showed inhibition of carrageenin-induced paw edema. nih.govresearchgate.net

In terms of analgesic activity, studies have indicated that certain oxazolone derivatives can inhibit nociception. nih.govresearchgate.net The antiproliferative activity of these compounds suggests their potential as anticancer agents. The oxazolone scaffold is present in various compounds that have shown efficacy against cancer cell lines. nih.gov

Biocatalytic and Enzymatic Transformations Involving Oxazolones

The oxazolone ring is a versatile substrate in various biocatalytic and enzymatic transformations, leading to the synthesis of valuable chiral molecules, particularly α-amino acid derivatives.

Peptide-Catalyzed Dynamic Kinetic Resolution of Oxazolones to α-Amino Acid Derivatives

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds. In the context of oxazolones, peptide-catalyzed DKR has emerged as an effective method for producing enantioenriched α-amino acid derivatives. This process involves the stereoselective reaction of a nucleophile with the oxazolone, which undergoes rapid racemization, allowing for a theoretical yield of 100% of a single enantiomer. The peptide catalyst plays a crucial role in controlling the stereoselectivity of the reaction.

Ribozyme-Mediated Reactions with Activated Amino Acid Oxazolones

Ribozymes, or RNA enzymes, have been shown to catalyze reactions involving activated amino acid oxazolones. These reactions are of significant interest in the study of the origins of life and the prebiotic synthesis of peptides. Ribozymes can facilitate the formation of peptide bonds by reacting with amino acid oxazolones, which serve as activated precursors. This demonstrates the potential for RNA to have played a catalytic role in the early stages of protein synthesis. A study has shown ribozyme-mediated reactions with activated amino acid oxazolones, suggesting a plausible mechanism for peptide elongation. turkjps.org

Mechanisms for Peptide Elongation in N-to-C Direction

The involvement of amino acid oxazolones in peptide synthesis has led to proposals for mechanisms of peptide elongation that proceed in the N-to-C (amino-to-carboxyl) direction. This is in contrast to the C-to-N directionality observed in modern ribosomal protein synthesis. In these proposed prebiotic scenarios, an N-terminal amino acid of a growing peptide chain could be activated as an oxazolone. This activated terminus could then react with the amino group of a free amino acid or another peptide, thereby elongating the chain from the N-terminus. The study involving ribozyme-mediated reactions provides a basis for understanding how such N-to-C directional peptide elongation could have occurred. turkjps.org

Applications As Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

Precursors for Non-Proteinogenic and Enantiomerically Enriched Amino Acids and Peptides

The 5(4H)-oxazolone core is a well-established precursor for the synthesis of α-amino acids, including those that are not found in natural proteins (non-proteinogenic) and those prepared in a specific stereoisomeric form (enantiomerically enriched). rsc.orgnih.govbiointerfaceresearch.com The C4 position of the oxazolone (B7731731) ring can be readily functionalized, and subsequent ring-opening reactions provide access to a variety of amino acid derivatives.

The process often involves a dynamic kinetic resolution, where the racemic oxazolone is converted into a single, enantiomerically enriched amino acid derivative. nih.gov For instance, the catalytic methanolysis of oxazolones can produce α-amino methyl esters with high enantiomeric purity. nih.gov This transformation is pivotal for creating custom amino acids used in peptide synthesis and drug design. biointerfaceresearch.comnih.gov

Starting MaterialReagent/ConditionProduct TypeSignificance
5(4H)-Oxazolone, 2-(4-chlorophenyl)-Alcoholysis (e.g., Methanol), Peptide CatalystEnantiomerically enriched α-(4-chlorobenzamido) acid esterAccess to chiral building blocks for peptides. nih.gov
5(4H)-Oxazolone, 2-(4-chlorophenyl)-Hydrolysis (H₂O)α-(4-chlorobenzamido) acidSynthesis of custom amino acids. nih.govbiointerfaceresearch.com
4-Alkylidene-2-(4-chlorophenyl)-5(4H)-oxazoloneReduction, then HydrolysisQuaternary substituted α-amino acidsCreation of highly complex and sterically hindered amino acids.

Diversity-Oriented Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the 2-(4-chlorophenyl)-5(4H)-oxazolone ring makes it an ideal substrate for synthesizing a wide range of more complex heterocyclic compounds. rsc.org The ring can be opened by various nucleophiles and subsequently participate in cyclization reactions to form new ring systems, including oxazoles, imidazoles, pyrroles, and others. rsc.orgnih.gov

While the oxazolone itself is a substituted oxazole (B20620), it can be used as a template to generate different oxazole structures. This transformation typically involves ring-opening and rearrangement sequences. The applications of oxazolones as starting materials for the synthesis of other heterocyclic scaffolds like oxazoles have been noted as a key feature of their diverse chemistry. rsc.org

One of the most common applications of oxazolones is in the synthesis of imidazole (B134444) and imidazoline (B1206853) derivatives. rsc.org This conversion is generally achieved by reacting the oxazolone with primary amines or their equivalents. For example, the reaction of an oxazolone with 4-chloroaniline (B138754) can yield a corresponding imidazoline. nih.gov The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group at the C5 position of the oxazolone, leading to ring opening, followed by an intramolecular cyclization and dehydration to form the new imidazole or imidazoline ring. nih.govmdpi.com

Reactant 1Reactant 2Product ClassReference
2-(4-chlorophenyl)-5(4H)-oxazolone4-Chloroaniline1-(4-chlorophenyl)-imidazolin-5-one derivative nih.gov
2-(4-chlorophenyl)-5(4H)-oxazolone2-Hydrazino-3-methyl-4(3H)-quinazolinoneImidazolinone-quinazolinone conjugate mdpi.com
2-(4-chlorophenyl)-5(4H)-oxazoloneN,N'-diarylguanidine2-Aminoimidazole derivative mdpi.com

This method provides a straightforward route to highly substituted imidazoles, which are important scaffolds in medicinal chemistry. nih.govnih.gov

The oxazolone scaffold is also a precursor for pyrrole-containing molecules. rsc.org The synthesis often involves reactions that cleave the oxazolone ring and incorporate new atoms to form the five-membered pyrrole (B145914) ring. These multi-step sequences expand the structural diversity achievable from a single oxazolone starting material. nih.gov

Similarly, pyrazole (B372694) derivatives can be synthesized from oxazolones. The reaction with hydrazine (B178648) or its derivatives is a key method. The nucleophilic hydrazine attacks the oxazolone, leading to a ring-opened intermediate that can then cyclize to form a pyrazole or pyrazolone (B3327878) ring system. researchgate.net This pathway is analogous to the synthesis of other heterocycles from oxazolones and highlights the compound's role as a versatile building block. researchgate.netnih.gov The resulting pyrazole structures are of significant interest in drug discovery. nih.govchim.it

Complex heterocyclic systems like quinazolinones can be constructed using oxazolones as key intermediates. The reaction of an oxazolone with a suitably functionalized quinazoline, such as a hydrazine-substituted quinazolinone, can lead to the formation of complex, fused heterocyclic products. mdpi.com In this process, the hydrazine moiety acts as the nucleophile that opens the oxazolone ring, initiating a cascade that results in an imidazolinone ring appended to the quinazolinone core. mdpi.com

More directly, oxazolones react with phenylhydrazine (B124118) in the presence of acetic acid and sodium acetate (B1210297) to yield 1,2,4-triazin-6(5H)-ones. nih.gov This condensation reaction provides an efficient route to triazinone derivatives, demonstrating another facet of the oxazolone's synthetic utility. nih.gov

Oxazolone DerivativeReagentResulting HeterocycleReference
4-Arylidene-2-phenyl-5(4H)-oxazolone2-Hydrazino-3-methyl-4(3H)-quinazolinoneImidazolinone-Quinazolinone Conjugate mdpi.com
4-Arylidene-2-(aryl)oxazol-5(4H)-onePhenylhydrazine1,2,4-Triazin-6(5H)-one nih.gov

The oxazolone ring is readily opened by nucleophiles to produce various acyclic compounds, which can be valuable intermediates themselves. Aminolysis, the reaction with an amine, cleaves the oxazolone to form α-acylamino amides. nih.gov This reaction is a straightforward method for producing substituted amides from the 2-(4-chlorophenyl)-5(4H)-oxazolone core. nih.govnih.gov

Furthermore, the hydrolysis of 4-arylmethylene derivatives of 2-(4-chlorophenyl)-5(4H)-oxazolone yields α-(4-chlorobenzamido)propenoic acids. This classic transformation, part of the Erlenmeyer-Plöchl synthesis, provides access to unsaturated amino acid derivatives that are useful in further synthetic applications. researchgate.net The oxazolone group also serves as an intermediate in the synthesis of various compounds, including amides. nih.gov

Role in Combinatorial Chemistry and Peptidomimetics

The scaffold of 5(4H)-oxazolone, 2-(4-chlorophenyl)- is particularly well-suited for applications in combinatorial chemistry and the design of peptidomimetics.

In combinatorial chemistry, the goal is to rapidly synthesize a large number of different but structurally related molecules, known as a library. The 2-(4-chlorophenyl)-5(4H)-oxazolone core is an excellent starting point for creating such libraries. nih.gov The reactivity of the oxazolone ring, particularly at the C-4 position, allows for the introduction of a wide variety of substituents. This is often achieved through condensation reactions with different aldehydes, leading to a diverse set of 4-arylidene-2-(4-chlorophenyl)-5(4H)-oxazolones. researchgate.net Furthermore, the oxazolone ring can be opened by various nucleophiles, such as amines or alcohols, to generate a new array of compounds like amides and esters. This versatility enables the generation of large and diverse chemical libraries from a single starting scaffold, which can then be screened for various biological activities.

Peptidomimetics are compounds that are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov Oxazolones are considered valuable precursors in the synthesis of α-amino acids and peptides. researchgate.net The 2-(4-chlorophenyl)-5(4H)-oxazolone can be utilized to introduce a specific amino acid-like fragment into a larger molecule. By reacting the oxazolone with amino acids or peptide fragments, chemists can create novel peptidomimetic structures. These structures can be designed to interact with biological targets that are typically addressed by natural peptides, offering potential therapeutic applications. researchgate.net The incorporation of the 2-(4-chlorophenyl) group can also influence the pharmacological properties of the resulting peptidomimetics.

Development of Organic Materials with Specific Optical Properties (e.g., Solvatochromism)

Derivatives of 2-phenyl-5(4H)-oxazolone have been investigated for their potential in developing organic materials with interesting optical properties, including solvatochromism. researchgate.net Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This property is highly desirable for creating sensors and molecular probes.

While specific studies on the solvatochromic properties of 2-(4-chlorophenyl)-5(4H)-oxazolone are not extensively documented, the general class of 4-arylidene-2-phenyl-5(4H)-oxazolones has shown significant solvatochromic behavior. researchgate.net This behavior arises from changes in the electronic distribution within the molecule upon excitation with light, which is influenced by the polarity of the surrounding solvent molecules. For instance, a study on a related compound, 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one, demonstrated a clear shift in its absorption and emission spectra in solvents of varying polarity. nih.govresearchgate.net This suggests that derivatives of 2-(4-chlorophenyl)-5(4H)-oxazolone, particularly those with a 4-benzylidene group, are likely to exhibit similar properties.

The table below illustrates the solvatochromic effect on the absorption maximum (λmax) of a representative oxazolone derivative, 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one (AZA2), in different solvents. nih.gov

SolventPolarity (ET(30) kcal/mol)λmax (nm)
n-Hexane31.0420
Toluene (B28343)33.9435
Chloroform39.1445
Acetone42.2438
Ethanol (B145695)51.9425
Methanol (B129727)55.4422

This data is for a representative oxazolone derivative and is intended to illustrate the principle of solvatochromism.

The development of such materials based on the 2-(4-chlorophenyl)-5(4H)-oxazolone scaffold could lead to new fluorescent dyes and probes for various applications, including bioimaging. nih.gov

Q & A

Q. Key Reaction Conditions Comparison

MethodCatalyst/ReagentYield (%)Reaction TimeReference
Fly ash–promotedFly ash (0.6 g)852–4 hours
PPh₃/CCl₄ in MeCNPPh₃/CCl₄90–9530–60 minutes
Classical ErlenmeyerAc₂O/NaOAc70–806–8 hours

Basic: How are 2-(4-chlorophenyl)-5(4H)-oxazolones characterized structurally and functionally?

Methodological Answer:
Structural elucidation relies on FT-IR (C=O stretch at 1700–1750 cm⁻¹, C=N at 1620–1650 cm⁻¹), ¹H-NMR (oxazolone ring protons at δ 6.5–7.5 ppm, arylidene protons at δ 7.8–8.2 ppm), and mass spectrometry (molecular ion peaks consistent with molecular weight ±1–2 Da) . Elemental analysis (C, H, N within ±0.3% of theoretical values) confirms purity. Functional characterization includes solvatochromic studies for azo derivatives, where λmax shifts correlate with solvent polarity .

Advanced: How can conflicting cytotoxicity data for oxazolone derivatives be resolved?

Methodological Answer:
Discrepancies in cytotoxicity (e.g., moderate activity on Daphnia magna vs. low toxicity in mice) arise from differences in test organisms and exposure protocols . For in vivo studies, follow OECD Guidelines (e.g., acute toxicity class method) using standardized doses (e.g., 300–2000 mg/kg body weight in mice) . In vitro assays (e.g., MTT on cancer cell lines) should include positive controls (e.g., doxorubicin) and account for solvent effects (DMSO ≤0.1%). Cross-validate results with molecular docking (e.g., COX-2 binding affinity calculations) to confirm mechanistic hypotheses .

Advanced: What strategies optimize the catalytic efficiency in oxazolone synthesis?

Methodological Answer:
Catalyst screening (e.g., Bi(OAc)₃, ZnCl₂) and design of experiments (DoE) are critical. For fly ash–catalyzed reactions, a 0.6 g catalyst load maximizes oxazolone yield (85%), while imidazolone synthesis requires 0.4 g . Solvent-free conditions reduce side reactions. For PPh₃/CCl₄ systems, acetonitrile enhances reaction homogeneity and decreases activation energy, achieving >90% yield . Kinetic studies (e.g., time-resolved FT-IR) can identify rate-limiting steps, such as aldehyde-azlactone condensation.

Advanced: How are computational methods applied to predict bioactivity of 2-(4-chlorophenyl)-oxazolones?

Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding to targets like COX-2 (PDB: 5KIR) or tyrosinase (PDB: 2Y9X). Key steps:

Ligand preparation : Optimize oxazolone geometry using Gaussian09 (B3LYP/6-31G* basis set).

Protein preparation : Remove water, add polar hydrogens.

Docking : Grid box centered on active site (e.g., COX-2: x=20.5, y=22.3, z=17.8).
Results correlate with experimental IC₅₀ values; e.g., methoxy-substituted oxazolones show higher analgesic activity (writhing test ED₅₀ = 12 mg/kg) due to enhanced hydrogen bonding .

Basic: What are the primary applications of 2-(4-chlorophenyl)-5(4H)-oxazolones in medicinal chemistry?

Methodological Answer:
These oxazolones serve as privileged scaffolds for:

  • Non-natural amino acids : Via ring-opening with nucleophiles (e.g., amines, thiols) .
  • Anticancer agents : Cytotoxicity screening on leukemia (K562) and breast cancer (MCF-7) cell lines .
  • Antimicrobials : Structure-activity relationship (SAR) studies show enhanced activity with electron-withdrawing substituents (e.g., -NO₂, -Br) at the arylidene position .

Advanced: How to address low yields in large-scale oxazolone synthesis?

Methodological Answer:
Scale-up challenges include heat dissipation and byproduct formation . Solutions:

  • Use flow chemistry for continuous synthesis (residence time <10 minutes) .
  • Purify via column chromatography (silica gel, hexane:EtOAc 3:1) or recrystallization (ethanol/water).
  • Monitor reaction progress with in-line FT-IR to detect intermediates (e.g., azlactone formation at 1750 cm⁻¹).

Basic: What safety precautions are essential when handling 2-(4-chlorophenyl)-oxazolones?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ >2000 mg/kg in mice) .
  • Storage : Airtight containers in cool (<25°C), dry conditions to prevent hydrolysis .

Advanced: How do substituents on the arylidene group affect oxazolone reactivity?

Methodological Answer:
Electron-donating groups (e.g., -OCH₃) stabilize the arylidene intermediate , accelerating cyclization (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for -NO₂) . Substituent effects are quantified via Hammett plots (ρ = +1.2 for oxazolone formation), indicating a nucleophilic mechanism. Steric hindrance (e.g., ortho-substituted aldehydes) reduces yields by 30–40% .

Advanced: What are the limitations of current oxazolone bioactivity studies?

Methodological Answer:

  • Species-specific toxicity : Daphnia magna assays overpredict mammalian toxicity .
  • Lack of pharmacokinetic data : ADME (absorption, distribution, metabolism, excretion) studies are rare.
  • Synthetic bias : Most derivatives focus on arylidene modifications; heterocyclic fused analogs (e.g., thiazolo-oxazolones) remain underexplored .

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